An In-depth Technical Guide to (4-Methylpiperidin-4-yl)methanol: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to (4-Methylpiperidin-4-yl)methanol: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methylpiperidin-4-yl)methanol, a disubstituted piperidine derivative, represents a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, frequently incorporated into a wide array of central nervous system (CNS) agents, analgesics, and other therapeutics due to its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1] The specific substitution pattern of a methyl group and a hydroxymethyl group at the 4-position of the piperidine ring offers a unique combination of steric and electronic features, making it an attractive moiety for fine-tuning the pharmacological profile of lead compounds.
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of (4-Methylpiperidin-4-yl)methanol, designed to serve as a key resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Chemical Structure and Nomenclature
The core of (4-Methylpiperidin-4-yl)methanol is a saturated six-membered heterocycle containing a nitrogen atom. At the C4 position, the ring is substituted with both a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). This quaternary carbon center introduces a degree of conformational rigidity.
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IUPAC Name: (4-Methylpiperidin-4-yl)methanol[2]
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CAS Number: 297172-16-8[2]
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Molecular Formula: C₇H₁₅NO[2]
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Canonical SMILES: CC1(CCNCC1)CO[2]
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InChI Key: XZYORTYWJFJBDE-UHFFFAOYSA-N[2]
Below is a 2D representation of the chemical structure.
Caption: 2D Structure of (4-Methylpiperidin-4-yl)methanol
Physicochemical Properties
A summary of the key physicochemical properties of (4-Methylpiperidin-4-yl)methanol is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Reference |
| Molecular Weight | 129.20 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 200.8 ± 13.0 °C at 760 mmHg | [3] |
| Density | 0.926 ± 0.06 g/cm³ | [3] |
| Flash Point | 76.7 ± 10.5 °C | [3] |
| XLogP3 | 0.3 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 32.3 Ų | [2] |
Solubility Profile: Based on its structure, (4-Methylpiperidin-4-yl)methanol is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO, owing to the presence of the polar amine and hydroxyl groups capable of hydrogen bonding. Its solubility is likely to be lower in nonpolar solvents like hexane and toluene.
Synthesis Methodology
A robust and common method for the synthesis of (4-Methylpiperidin-4-yl)methanol involves the reduction of a corresponding carboxylic acid ester, namely ethyl 4-methylpiperidine-4-carboxylate. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (4-Methylpiperidin-4-yl)methanol.
Experimental Protocol: Reduction of Ethyl 4-methylpiperidine-4-carboxylate
This protocol is an adapted procedure based on the well-established reduction of similar piperidine esters with lithium aluminum hydride.[4]
Materials:
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Ethyl 4-methylpiperidine-4-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Sodium sulfate (anhydrous)
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Water
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15% aqueous sodium hydroxide solution
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Standard laboratory glassware (three-necked flask, condenser, dropping funnel)
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Magnetic stirrer and heating mantle
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (2.2 equivalents) in anhydrous THF.
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
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Addition of Ester: Dissolve ethyl 4-methylpiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously and sequentially, add dropwise:
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Water (x mL, where x is the mass of LiAlH₄ in grams used)
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15% aqueous NaOH (x mL)
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Water (3x mL)
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Caution: This quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling and ventilation.
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Workup: Stir the resulting granular precipitate at room temperature for 1 hour. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether.
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Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude (4-Methylpiperidin-4-yl)methanol.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to afford the pure compound.
Applications in Drug Discovery and Medicinal Chemistry
The 4-hydroxymethyl-4-methylpiperidine scaffold is a valuable pharmacophore in the design of various therapeutic agents. The presence of the primary alcohol provides a handle for further functionalization, such as ether or ester formation, allowing for the exploration of structure-activity relationships (SAR). The methyl group at the same position can provide beneficial steric interactions within a binding pocket and may also block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
While specific, publicly disclosed drug candidates containing the exact (4-Methylpiperidin-4-yl)methanol fragment are not extensively documented in readily available literature, the broader class of 4-substituted piperidines is prevalent in numerous approved drugs and clinical candidates.[1] For instance, derivatives of 4-hydroxymethylpiperidine are utilized in the development of agents targeting CNS disorders, pain, and inflammation. The structural motif is often employed to modulate properties such as solubility, lipophilicity, and metabolic stability.
Safety and Handling
(4-Methylpiperidin-4-yl)methanol is classified as a hazardous substance. The following GHS hazard statements apply:
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H315: Causes skin irritation[2]
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H319: Causes serious eye irritation[2]
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H335: May cause respiratory irritation[2]
Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
The hydrochloride salt of this compound is also available and may present different physical properties and handling requirements.[5]
Conclusion
(4-Methylpiperidin-4-yl)methanol is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural features, including a quaternary center and a functionalizable hydroxyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. The synthetic route via reduction of the corresponding ethyl ester is a reliable and scalable method for its preparation. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource for researchers looking to incorporate this promising moiety into their drug design and development programs.
References
-
PubChem. (4-Methylpiperidin-4-yl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (4-Methylpiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information. [Link]
-
Alchem Pharmtech. CAS 297172-16-8 | (4-Methylpiperidin-4-yl)methanol. [Link]
-
PubChemLite. (4-methylpiperidin-4-yl)methanol (C7H15NO). [Link]
-
American Elements. (4-Methylpiperidin-4-yl)methanol. [Link]
-
A&A Pharmachem. The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. [Link]
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. [Link]
-
3E. (4-Methylpiperidin-4-yl)methanol - Free SDS search. [Link]
-
PubChem. 1-Methyl-4-piperidinemethanol. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Methylpiperidine in Modern Chemical Industries. [Link]
-
ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]
- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PharmaCompass. 4-hydroxy-N-methyl-piperidine. [Link]
-
PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]
Sources
- 1. CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]
- 4. PubChemLite - (4-methylpiperidin-4-yl)methanol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
